molecular formula C22H27N3O B11412932 2-(2-butyl-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide

2-(2-butyl-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B11412932
M. Wt: 349.5 g/mol
InChI Key: KBAMXUVZSNHNQC-UHFFFAOYSA-N
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Description

    2-(2-butyl-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide: , belongs to the class of benzimidazole derivatives.

  • Its chemical formula is

    C22H26N4O\text{C}_{22}\text{H}_{26}\text{N}_4\text{O}C22​H26​N4​O

    .
  • The compound features a benzimidazole core with a butyl group at position 2 and a phenyl group at the nitrogen atom.
  • Its unique structure makes it an interesting target for research and applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Compound X serves as a building block for designing novel ligands or catalysts.

      Biology: It may exhibit biological activity, making it relevant for drug discovery.

      Medicine: Researchers explore its potential as an antitumor or antimicrobial agent.

      Industry: Limited industrial applications, but it could find use in specialty chemicals.

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C22H27N3O

    Molecular Weight

    349.5 g/mol

    IUPAC Name

    2-(2-butylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide

    InChI

    InChI=1S/C22H27N3O/c1-4-5-15-21-23-19-13-9-10-14-20(19)24(21)16-22(26)25(17(2)3)18-11-7-6-8-12-18/h6-14,17H,4-5,15-16H2,1-3H3

    InChI Key

    KBAMXUVZSNHNQC-UHFFFAOYSA-N

    Canonical SMILES

    CCCCC1=NC2=CC=CC=C2N1CC(=O)N(C3=CC=CC=C3)C(C)C

    Origin of Product

    United States

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